N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide
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Overview
Description
N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a benzamide moiety. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation of Thiophene: The thiophene ring can be acylated using thiophene-2-carboxylic acid and an acylating agent like acetic anhydride.
Coupling Reaction: The final step involves coupling the thiazole and thiophene derivatives with a benzamide precursor under conditions such as reflux in an appropriate solvent (e.g., ethanol or dichloromethane).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.
Medicine: Potential therapeutic agent for treating infections, inflammation, or cancer.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide would depend on its specific biological target. Generally, compounds with thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The benzamide moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-yl)-3-aminobenzamide
- N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)benzamide
- N-(1,3-thiazol-2-yl)-3-(acetylamino)benzamide
Uniqueness
N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide is unique due to the specific combination of thiazole, thiophene, and benzamide moieties, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(10-13-5-2-7-22-13)18-12-4-1-3-11(9-12)15(21)19-16-17-6-8-23-16/h1-9H,10H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYSEMCSYBEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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